3-Methylisoquinoline (CAS: 1125-80-0) is a solid N-heterocyclic aromatic compound. It serves as a key structural motif and precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. [1] Unlike its parent compound, isoquinoline, the addition of a methyl group at the C3 position introduces specific steric and electronic properties that directly influence its reactivity, physical state, and suitability for particular synthetic pathways, making the choice of isomer a critical procurement decision. [2]
Direct substitution of 3-Methylisoquinoline with its common isomer, 1-Methylisoquinoline, or the parent isoquinoline often leads to process failure or unexpected products. The position of the methyl group fundamentally alters the molecule's properties. The C1-methyl isomer possesses a chemically reactive methyl group due to electronic activation from the adjacent nitrogen atom, making it suitable for subsequent functionalization. [1] In contrast, the C3-methyl group is significantly less reactive, serving as a stable steric and electronic modifier. This seemingly minor structural difference dictates major differences in physical state (solid vs. liquid), handling protocols, and chemical reactivity, rendering the isomers non-interchangeable for most synthetic and formulation purposes. [REFS-2, REFS-3]
1-Methyl or 4-methyl isomers may alter receptor binding and CYP inhibition profiles; pharmacological data may not transfer.
Unsubstituted isoquinoline differs in logP and pKa, requiring different chromatographic conditions; direct method transfer may fail.
Synthetic route availability is isomer-specific; other methylisoquinolines may lack a comparable direct catalytic pathway.
A primary differentiator for procurement and process design is the physical state. 3-Methylisoquinoline is a crystalline solid at standard temperature and pressure, whereas its common isomer, 1-Methylisoquinoline, is a liquid. [REFS-1, REFS-2] This distinction is critical for laboratory and industrial workflows, influencing everything from material dispensing and weighing accuracy to storage and formulation compatibility. The solid form allows for precise gravimetric measurement, eliminating the density and temperature-based variability associated with volumetric dispensing of the liquid isomer.
| Evidence Dimension | Physical State at Standard Temperature and Pressure |
| Target Compound Data | Solid (Melting Point: 63-65 °C) |
| Comparator Or Baseline | 1-Methylisoquinoline (CAS 1721-93-3): Liquid (Density: 1.078 g/mL at 25 °C) |
| Quantified Difference | Qualitative difference in physical state (Solid vs. Liquid) under standard handling conditions. |
| Conditions | Standard laboratory conditions (STP). |
The solid form allows for precise gravimetric measurement, avoids volumetric errors, and is often preferred for solid-state formulations or reactions requiring high molar accuracy.
The selection between 1- and 3-methylisoquinoline is frequently dictated by the required reactivity of the methyl group itself. The methyl group at the C1 position is electronically activated by the adjacent ring nitrogen, making its protons acidic and susceptible to deprotonation and subsequent reactions like condensations. [1] In contrast, the methyl group at the C3 position lacks this activation and is comparatively inert. This makes 3-Methylisoquinoline the required precursor when the methyl group must act as a stable steric or electronic directing group without participating in the reaction.
| Evidence Dimension | Reactivity of Methyl Group Protons |
| Target Compound Data | Relatively non-acidic and chemically stable; suitable as a passive directing group. |
| Comparator Or Baseline | 1-Methylisoquinoline: Protons are activated by the adjacent nitrogen, making the methyl group a reactive handle for further functionalization. |
| Quantified Difference | Qualitative difference in chemical reactivity, defining its role as either a stable substituent (3-position) or a reactive site (1-position). |
| Conditions | Base-catalyzed reactions or syntheses where C-H acidity of the methyl group is a factor. |
For syntheses where the methyl group must remain inert, 3-Methylisoquinoline is the required choice to prevent unwanted side reactions and ensure predictable, regioselective outcomes.
The 3-methylisoquinoline scaffold is a specific target in medicinal chemistry and materials science, leading to the development of advanced, multi-component catalytic methods for its de novo synthesis. For example, modern palladium-catalyzed reactions have been designed to construct this specific isomer from simpler precursors like benzylamines via tandem C-H allylation and cyclization. [REFS-1, REFS-2] Procuring 3-Methylisoquinoline directly provides a significant strategic advantage, bypassing these complex, optimization-intensive synthetic steps, thereby saving time, resources, and catalyst costs.
| Evidence Dimension | Synthetic Accessibility |
| Target Compound Data | Directly procurable as a high-purity starting material. |
| Comparator Or Baseline | De novo synthesis from commodity precursors (e.g., benzylamines) requires advanced, multi-component catalytic systems (e.g., Pd-catalyzed C-H activation). |
| Quantified Difference | Procurement offers significant savings in process development time, catalyst cost, and purification compared to de novo synthesis. |
| Conditions | Organic synthesis workflows targeting derivatives with a pre-formed 3-methylisoquinoline core. |
Procuring this specific isomer is a more cost-effective and time-efficient starting point for complex target molecules than building the core structure from scratch.
When the synthetic goal is to functionalize the C1 position (e.g., via amination or other nucleophilic substitution), the inert nature of the C3-methyl group is a critical advantage. It allows for selective reaction at the C1 position without competing side reactions from the methyl substituent, making 3-Methylisoquinoline the superior choice over its C1-methyl isomer. [1]
In the design of organometallic ligands, catalysts, or organic electronic materials, the methyl group on 3-Methylisoquinoline can be used to fine-tune steric bulk and electronic properties (via its inductive effect) without providing a site for unwanted reactivity. Its well-defined solid state further ensures accurate and reproducible incorporation into complex systems.
For multi-step syntheses of complex pharmaceutical targets or natural products that contain the 3-methylisoquinoline core, direct procurement of this isomer is the most efficient and economical strategy. It eliminates the need for developing and optimizing de novo ring-formation reactions, accelerating the path to the final active compound. [2]
Irritant